3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-8(10)11-12(7)3/h6H,4-5H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKMODHDGISNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. It has shown promise in various studies for its anti-inflammatory and anticancer activities.
- Enzyme Inhibition : Research indicates that 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can inhibit specific enzymes by binding to their active sites. This interaction can block enzyme activity, influencing various biological pathways such as cell signaling and metabolism.
- Anticancer Activity : A notable study evaluated the compound's anticancer properties against several cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The compound exhibited IC50 values in the nanomolar range against lung and gastric cancer cells, demonstrating its efficacy.
Case Study: Anticancer Properties
| Cell Line | IC50 Value (nM) | Effect |
|---|---|---|
| NCI-H520 (Lung) | 19 | Significant inhibition |
| SNU-16 (Gastric) | 73 | Significant inhibition |
Agricultural Applications
Agrochemicals : The compound is also being explored for its potential use in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for herbicides and pesticides.
- Herbicidal Activity : Preliminary studies have suggested that derivatives of this compound exhibit herbicidal properties, potentially providing an environmentally friendly alternative to conventional herbicides .
Material Science
Polymer Development : The unique structural features of this compound allow it to be utilized in material science for synthesizing new polymers.
- Composite Materials : Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of TNF-α and IL-6 |
| Anticancer | Effective against multiple cancer cell lines |
| Herbicidal | Potential for effective weed control |
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazole carboxamides are a versatile class of compounds with applications ranging from kinase inhibition to cannabinoid receptor modulation. Below, we compare 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide with key structural analogs, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Pyrazole Carboxamides
Key Observations :
- Diethylamino vs.
- Aryl vs. Alkyl Substituents: Aryl-substituted analogs (e.g., 3a in ) exhibit higher melting points (133–135°C) due to enhanced π-π stacking, whereas alkyl-substituted derivatives (e.g., ) have lower melting points and improved solubility in nonpolar solvents.
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound.
Key Observations :
- Low-Yield Reactions : The kinase inhibitor in shows a low yield (14%), likely due to steric hindrance from the chloropyrimidine group.
- Efficiency of EDCI/HOBt : Derivatives in achieve higher yields (62–71%) under mild conditions, suggesting that the target compound could be synthesized similarly.
- Role of Solvents : DMF is widely used for carboxamide couplings, while dichloromethane (DCM) is employed in for dichlorophenyl derivatives.
Spectroscopic and Physicochemical Properties
Table 3: NMR and MS Data Comparison
Key Observations :
- Aromatic Proton Signals : Aryl-substituted compounds (e.g., 3a in ) show complex aromatic multiplet patterns (δ 7.43–8.12), absent in alkyl-substituted analogs.
- Mass Spectrometry : The target compound’s molecular ion peak is unreported, but analogs like and confirm the utility of ESI-MS for structural validation.
Biological Activity
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.281 g/mol. The structure features an amino group, two ethyl groups on the nitrogen atom, and a carboxamide functional group, contributing to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
- Anticancer Properties : Pyrazole derivatives have shown promise in targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Utilizing appropriate starting materials such as substituted hydrazines and carboxylic acids can yield the desired pyrazole derivative.
- Functional Group Modifications : The presence of amino and carboxamide groups allows for further functionalization to enhance biological activity or solubility.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of pyrazole derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound was found to exhibit significant cytotoxicity with an EC50 value in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes. The compound demonstrated a selective inhibition profile with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations confirmed minimal adverse effects on gastric tissues, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| This compound | Diethyl substitution at nitrogen | Potentially different pharmacological profile |
| 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | Different position of amino group | Varying biological activity |
| Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Methyl ester instead of carboxamide | Distinct solubility and reactivity |
This table illustrates the unique characteristics of this compound compared to other pyrazole derivatives, emphasizing its potential for tailored pharmacological applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and amidation. Key steps include:
- Reagent selection : Use thionyl chloride for carboxyl activation to form acyl chloride intermediates, followed by coupling with amines under inert conditions (e.g., dichloromethane with triethylamine as a base) .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is essential to isolate the target compound from byproducts. Monitoring via TLC ensures reaction completion .
- Data Insight : Yield optimization (e.g., 43% in one protocol) depends on stoichiometric ratios and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and carboxamide formation. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm) and NH (~3300–3500 cm) validate functional groups .
- X-ray Crystallography : Resolves dihedral angles between pyrazole and aromatic rings (e.g., 7.7°–89.2° for related structures), confirming spatial arrangements .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer :
- Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) to the pyrazole core enhances solubility .
- Co-solvents : Use DMSO or cyclodextrin complexes to improve dissolution without altering bioactivity .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Pyrazole derivatives show affinity for hydrophobic binding pockets due to aromatic stacking .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carboxamide NH as a hydrogen bond donor) .
- Data Contradiction : Discrepancies between in silico predictions and experimental IC values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Q. How do substituent variations on the pyrazole ring affect pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace diethyl groups with bulkier amines (e.g., piperidine) to assess steric effects on target binding. For example, N,N-diethyl groups may enhance blood-brain barrier permeability compared to cyclic amines .
- Bioisosteric replacements : Substitute the pyrazole ring with triazoles to evaluate metabolic stability changes .
Q. What experimental designs resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically. For example, increasing thionyl chloride equivalents from 5 mmol to 7 mmol improved acyl chloride formation in related syntheses .
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted intermediates), guiding purification protocol adjustments .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes to measure half-life (t). Pyrazole carboxamides often exhibit CYP450-mediated oxidation, requiring metabolite identification via HRMS .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, critical for dose-response modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
